Cas no 20538-12-9 (ethyl 7-methoxy-1H-indole-2-carboxylate)

ethyl 7-methoxy-1H-indole-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1H-Indole-2-carboxylic acid, 7-methoxy-, ethyl ester
- ethyl 7-methoxy-1H-indole-2-carboxylate
- 7-Methoxy-1H-indole-2-carboxylic acid ethyl ester
- SCHEMBL3276252
- BRDVNJZQPSSLMK-UHFFFAOYSA-N
- F15943
- DB-108970
- DTXSID10361230
- MFCD03084745
- SY317913
- CS-0199680
- 20538-12-9
- Ethyl7-methoxy-1H-indole-2-carboxylate
- BS-51482
- AKOS015998537
- AP-283/40634166
-
- MDL: MFCD03084745
- インチ: InChI=1S/C12H13NO3/c1-3-16-12(14)9-7-8-5-4-6-10(15-2)11(8)13-9/h4-7,13H,3H2,1-2H3
- InChIKey: BRDVNJZQPSSLMK-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=CC2=C(N1)C(=CC=C2)OC
計算された属性
- せいみつぶんしりょう: 219.08959
- どういたいしつりょう: 219.09
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 51.3A^2
じっけんとくせい
- 密度みつど: 1.216
- ゆうかいてん: 114-115 ºC
- PSA: 51.32
ethyl 7-methoxy-1H-indole-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM133226-5g |
ethyl 7-methoxy-1H-indole-2-carboxylate |
20538-12-9 | 95%+ | 5g |
$706 | 2021-08-05 | |
Chemenu | CM133226-25g |
ethyl 7-methoxy-1H-indole-2-carboxylate |
20538-12-9 | 95%+ | 25g |
$1772 | 2021-08-05 | |
Chemenu | CM133226-250mg |
ethyl 7-methoxy-1H-indole-2-carboxylate |
20538-12-9 | 95%+ | 250mg |
$*** | 2023-03-31 | |
eNovation Chemicals LLC | Y1219077-10G |
ethyl 7-methoxy-1H-indole-2-carboxylate |
20538-12-9 | 97% | 10g |
$1185 | 2024-07-21 | |
eNovation Chemicals LLC | Y1219077-250mg |
ethyl 7-methoxy-1H-indole-2-carboxylate |
20538-12-9 | 97% | 250mg |
$125 | 2025-02-19 | |
Ambeed | A769208-250mg |
Ethyl 7-methoxy-1H-indole-2-carboxylate |
20538-12-9 | 97% | 250mg |
$88.0 | 2024-07-28 | |
Aaron | AR002AR5-100mg |
1H-Indole-2-carboxylic acid, 7-methoxy-, ethyl ester |
20538-12-9 | 97% | 100mg |
$46.00 | 2025-02-11 | |
Aaron | AR002AR5-1g |
1H-Indole-2-carboxylic acid, 7-methoxy-, ethyl ester |
20538-12-9 | 97% | 1g |
$186.00 | 2025-02-11 | |
abcr | AB543496-1g |
Ethyl 7-methoxy-1H-indole-2-carboxylate; . |
20538-12-9 | 1g |
€381.50 | 2025-03-19 | ||
Aaron | AR002AR5-250mg |
1H-Indole-2-carboxylic acid, 7-methoxy-, ethyl ester |
20538-12-9 | 97% | 250mg |
$80.00 | 2025-02-11 |
ethyl 7-methoxy-1H-indole-2-carboxylate 関連文献
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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10. Bacteriological
ethyl 7-methoxy-1H-indole-2-carboxylateに関する追加情報
Professional Introduction to Ethyl 7-methoxy-1H-indole-2-carboxylate (CAS No. 20538-12-9)
Ethyl 7-methoxy-1H-indole-2-carboxylate, identified by its Chemical Abstracts Service (CAS) number 20538-12-9, is a significant compound in the realm of pharmaceutical and chemical research. This compound belongs to the indole derivatives family, which has garnered considerable attention due to its diverse biological activities and potential applications in medicinal chemistry.
The structural framework of ethyl 7-methoxy-1H-indole-2-carboxylate consists of an indole core substituted with a methoxy group at the 7-position and a carboxylate ester at the 2-position. This particular arrangement imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry and a promising candidate for further pharmacological exploration.
In recent years, indole derivatives have been extensively studied for their role in various biological processes. The methoxy group in ethyl 7-methoxy-1H-indole-2-carboxylate enhances its interaction with biological targets, making it a versatile scaffold for drug development. Current research indicates that this compound exhibits potential antimicrobial, anti-inflammatory, and even anticancer properties. These findings are particularly intriguing given the growing demand for novel therapeutic agents with minimal side effects.
The ester functionality in ethyl 7-methoxy-1H-indole-2-carboxylate also contributes to its reactivity, allowing for further chemical modifications that can tailor its biological activity. For instance, researchers have explored its use as a precursor in the synthesis of more complex indole-based molecules, which have shown promise in preclinical studies. These studies often focus on modulating pathways involved in neurodegenerative diseases, such as Alzheimer's and Parkinson's, where indole derivatives have demonstrated significant therapeutic potential.
One of the most compelling aspects of ethyl 7-methoxy-1H-indole-2-carboxylate is its role in the development of targeted therapies. The indole core is known to interact with various enzymes and receptors, making it an ideal candidate for designing molecules that can selectively inhibit disease-causing targets. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of this compound with high accuracy, facilitating the design of more effective derivatives.
The pharmaceutical industry has taken notice of these properties, leading to increased interest in ethyl 7-methoxy-1H-indole-2-carboxylate as a lead compound. Several companies are currently engaged in optimizing its structure to enhance its pharmacokinetic profile and therapeutic efficacy. This includes modifications aimed at improving solubility, bioavailability, and metabolic stability, which are crucial factors for any drug candidate.
Moreover, the environmental impact of synthesizing ethyl 7-methoxy-1H-indole-2-carboxylate has been a topic of interest. Modern synthetic methodologies emphasize green chemistry principles, aiming to reduce waste and energy consumption while maintaining high yields. Researchers have developed novel catalytic systems that facilitate the formation of the ester group without harsh reagents or byproducts, aligning with global efforts to promote sustainable chemical practices.
The future prospects of ethyl 7-methoxy-1H-indole-2-carboxylate are promising, with ongoing studies exploring its potential in combination therapies. By pairing it with other bioactive molecules, researchers hope to achieve synergistic effects that could outperform single-agent treatments. This approach is particularly relevant in oncology, where combination therapies have shown remarkable success in overcoming drug resistance.
In conclusion, ethyl 7-methoxy-1H-indole-2-carboxylate (CAS No. 20538-12-9) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for developing new drugs targeting various diseases. As research continues to uncover new applications and synthetic strategies, this compound is poised to play a pivotal role in the next generation of therapeutic innovations.
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